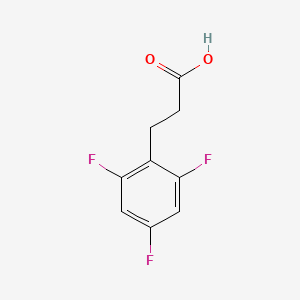

3-(2,4,6-trifluorophenyl)propanoic acid

Description

3-(2,4,6-Trifluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid characterized by a propanoic acid backbone attached to a phenyl ring substituted with three fluorine atoms at the 2-, 4-, and 6-positions. While direct studies on this compound are sparse in the provided evidence, structural analogs and derivatives offer insights into its properties and reactivity.

Properties

IUPAC Name |

3-(2,4,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHOHDFSURPGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trifluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4,6-trifluorobenzene.

Grignard Reaction: The trifluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid functional group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms influence the reactivity and selectivity of the reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylates or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

TFPPA serves as a building block in synthesizing more complex fluorinated compounds. Its unique properties allow it to participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylates, ketones |

| Reduction | Lithium aluminum hydride | Alcohols, aldehydes |

| Electrophilic Substitution | Halogens or nitrating agents | Substituted aromatic compounds |

Biology

In biological research, TFPPA is explored for its potential effects on enzyme interactions and metabolic pathways. Its structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Key Biological Activities:

- Anti-inflammatory Effects: Studies show that TFPPA can modulate cytokine release in immune cells.

- Antibacterial Activity: Exhibits broad-spectrum activity against various bacterial strains.

- Anticancer Potential: In vitro studies indicate that TFPPA can inhibit the growth of cancer cell lines.

| Activity Type | Example Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduces TNF-α levels by 78% | |

| Antibacterial | MIC against Staphylococcus aureus: 40 µg/mL | |

| Anticancer | IC₅₀ against MCF-7: 12.41 µM |

Medicine

TFPPA is under investigation for its therapeutic properties:

- Anti-inflammatory and Analgesic Effects: It modulates signaling pathways related to inflammation and pain.

- Potential Cancer Therapeutics: Clinical trials are exploring its efficacy in reducing tumor sizes alongside conventional treatments.

Inflammatory Disease Models

Animal studies involving TFPPA have shown promising results in reducing inflammation markers and improving clinical outcomes in models of arthritis and other inflammatory diseases.

Cancer Therapeutics

Clinical trials of related compounds have indicated significant reductions in tumor sizes when used as adjunct therapies. For instance, compounds similar to TFPPA demonstrated improved patient survival rates when combined with traditional chemotherapy regimens.

Mechanism of Action

The mechanism of action of 3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Fluorination Patterns and Electronic Effects

- 3-(2,4,6-Trimethylphenyl)propanoic Acid (): Replacing fluorine with methyl groups increases steric bulk but reduces electronegativity. Methyl groups act as electron donors via hyperconjugation, contrasting with fluorine's strong electron-withdrawing effect.

- 3-(2,4,5-Trichlorophenoxy)propanoic Acid (): Chlorine substituents provide a mix of electron-withdrawing and lipophilic effects. The trichlorophenoxy group may enhance herbicidal activity, as seen in analogs of 2,4,5-T (a herbicide), but introduces environmental persistence concerns .

- 3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic Acid (): This compound features a fused dihydrofuran ring instead of a fluorinated phenyl group. It exhibited notable antimicrobial and antitumor activity, suggesting that the trifluorophenyl analog could similarly interact with biological targets if the fluorine atoms enhance binding affinity .

Modifications to the Propanoic Acid Chain

- Diethyl 2-(2,4,6-Trifluorophenyl)malonate ():

Esterification of the carboxylic acid group (as in this malonate derivative) increases volatility (boiling point: 283.7°C) and reduces acidity compared to the free acid. Such derivatives are intermediates in synthesis, enabling controlled decarboxylation or alkylation reactions . - This modification is common in prodrug design to improve bioavailability .

Key Data for Derivatives (Table 1)

Biological Activity

3-(2,4,6-trifluorophenyl)propanoic acid (CAS No. 1102373-38-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Structural Characteristics

The molecular structure of this compound includes a propanoic acid moiety attached to a trifluorophenyl group. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound and related compounds. For instance:

- Cytokine Modulation : In vitro studies demonstrated that derivatives of propanoic acid can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures. Compounds similar to this compound showed a notable decrease in TNF-α levels when tested at concentrations around 10 µg/mL .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 3a | 78% (TNF-α) |

| 3c | 72% (TNF-α) |

| 3e | Significant IL-6 reduction |

2. Antibacterial Activity

The antibacterial properties of compounds containing a trifluoromethyl group have been extensively studied. Research indicates that:

- Broad-Spectrum Activity : Compounds similar to this compound exhibit activity against various Gram-positive and Gram-negative bacteria. For example, studies reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 45 |

3. Anticancer Activity

The anticancer potential of trifluoromethyl-containing compounds is gaining traction in cancer research:

- Cell Line Studies : In vitro studies have shown that derivatives of propanoic acid can inhibit the growth of various cancer cell lines. For example, compounds with similar structures demonstrated IC₅₀ values ranging from 7 to 20 µM against breast cancer cell lines .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 7 |

Case Studies

- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of compounds related to this compound resulted in reduced inflammation markers and improved clinical outcomes.

- Cancer Therapeutics : Clinical trials involving similar compounds have indicated promising results in reducing tumor size and improving patient survival rates when used as adjunct therapies alongside conventional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.